Boc-D-Glu-OBzl

Catalog No.
S1768197
CAS No.
34404-30-3
M.F
C17H23NO6
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Glu-OBzl

CAS Number

34404-30-3

Product Name

Boc-D-Glu-OBzl

IUPAC Name

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1

InChI Key

CVZUKWBYQQYBTF-CYBMUJFWSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1

Synonyms

Boc-D-Glu-OBzl;34404-30-3;Boc-D-glutamicacid1-benzylester;N-Boc-D-GlutamicAcid1-BenzylEster;ST50826231;N-(tert-Butoxycarbonyl)-D-glutamicAcid1-BenzylEster;PubChem12942;1-BenzylN-Boc-D-glutamate;15106_ALDRICH;CHEMBL163796;SCHEMBL2707177;Boc-L-Glutamicacid1-benzylester;15106_FLUKA;CTK3J6194;Boc-D-glutamicacidbenzylester;CVZUKWBYQQYBTF-CYBMUJFWSA-N;MolPort-003-926-647;ACN-S002352;ACT10807;Boc-D-glutamicacida-benzylester;ZINC2390939;ANW-43716;CB-640;AKOS015924138;Boc-D-glutamicacid-alpha-benzylester

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-D-Glu-OBzl functions as a protected amino acid building block.
  • The Boc (tert-butyloxycarbonyl) group safeguards the amino group (NH2) of the D-glutamic acid residue during peptide chain assembly on a solid support.
  • Once the peptide sequence is complete, specific cleavage conditions remove the Boc group, enabling the formation of the desired peptide bond.

Synthesis of D-Glutamic Acid Containing Peptides:

  • Boc-D-Glu-OBzl allows researchers to incorporate D-glutamic acid residues into peptides.
  • D-amino acids play a crucial role in various biological processes, and their presence in peptides can impact their function and stability.

Studies on Peptide-Protein Interactions:

  • Peptides containing D-glutamic acid can be used to probe interactions with proteins.
  • The stereochemistry of D-glutamic acid can influence how the peptide binds to the protein, providing insights into protein function and drug discovery.

Development of Therapeutic Agents:

  • Peptides incorporating D-amino acids have potential applications in developing therapeutic agents.
  • The unique properties of D-peptides, such as enhanced stability and resistance to enzymatic degradation, make them attractive candidates for drug development.

Boc-D-Glu-OBzl, also known as N-α-t-butoxycarbonyl-D-glutamic acid γ-benzyl ester, is a derivative of glutamic acid characterized by the molecular formula C₁₇H₂₃N₁O₆ and a molecular weight of 337.37 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl ester (OBzl) protecting group on the carboxyl group, making it a valuable intermediate in peptide synthesis and other organic reactions. Its structural uniqueness allows for specific applications in biochemical research and drug development .

  • Deprotection Reactions: The Boc and benzyl ester groups can be removed under acidic conditions, typically using trifluoroacetic acid or through hydrogenation processes with palladium on carbon. This step is crucial for activating the amino and carboxyl functionalities for further reactions.
  • Coupling Reactions: The compound can form peptide bonds with other amino acids using coupling reagents such as dicyclohexylcarbodiimide or HATU, facilitating the synthesis of peptides containing D-γ-glutamic acid residues .

These reactions are fundamental for constructing complex peptide structures necessary for therapeutic applications.

Boc-D-Glu-OBzl is significant in biological studies due to its role in influencing metabolic pathways. It is known to affect the secretion of anabolic hormones, which can enhance muscle growth and energy levels during physical exertion. The compound may also play a role in preventing exercise-induced muscle damage by participating in biochemical pathways related to glutamic acid metabolism . Its unique properties make it an important tool for investigating the physiological roles of D-γ-glutamic acid in proteins and enzymes.

The synthesis of Boc-D-Glu-OBzl typically involves:

  • Protection of Functional Groups: The amino group is protected using the Boc group while the carboxyl group is protected with the benzyl ester.
  • Reaction Conditions: Common solvents include dimethylformamide, with catalysts like dicyclohexylcarbodiimide employed to facilitate the coupling reactions.
  • Purification: Following synthesis, purification methods such as high-performance liquid chromatography are often used to ensure product purity .

In industrial contexts, these methods are scaled up to optimize yield and purity, utilizing automated peptide synthesizers.

Boc-D-Glu-OBzl has diverse applications:

  • Peptide Synthesis: It serves as a building block for peptides containing D-γ-glutamic acid residues.
  • Drug Development: The compound is utilized in designing peptide-based pharmaceuticals, particularly those targeting specific biological pathways.
  • Biological Research: It aids in studying the functional roles of glutamic acid derivatives in various biological systems .

These applications underscore its importance in both academic research and industrial settings.

Studies involving Boc-D-Glu-OBzl often focus on its interactions within biological systems. The compound's influence on anabolic hormone secretion suggests potential benefits in sports science and nutrition. Additionally, its role in muscle metabolism positions it as a candidate for further investigation into muscle repair and growth mechanisms following exercise stress . Understanding these interactions can lead to advancements in therapeutic strategies for muscle-related conditions.

Several compounds share structural similarities with Boc-D-Glu-OBzl, each exhibiting unique properties:

Compound NameDescriptionUniqueness
Boc-L-Glu-OBzlL-isomer variant used similarly but differs stereochemicallyStereochemistry impacts biological activity
Fmoc-D-Glu-OBzlUses fluorenylmethyloxycarbonyl instead of BocDifferent protecting group affects reaction conditions
Boc-D-Glu-OtBuUtilizes tert-butyl ester instead of benzyl esterAlters solubility and reactivity

Boc-D-Glu-OBzl's specific D-isomer configuration combined with its protecting groups makes it particularly suited for synthesizing peptides that require D-γ-glutamic acid residues, distinguishing it from these similar compounds .

Boc-D-Glu-OBzl is a derivative of D-glutamic acid, where the amino group is protected by a Boc group (tert-butyloxycarbonyl), and the γ-carboxyl group is esterified with a benzyl moiety. Its IUPAC name is 4R-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid. Key identifiers include:

PropertyValue
Molecular FormulaC₁₇H₂₃NO₆
Molecular Weight337.37 g/mol
CAS Number34404-30-3 (D-enantiomer)
SynonymsBoc-D-Glu-OBzl, N-Boc-D-glutamic acid benzyl ester

The Boc group’s acid-labile nature contrasts with the benzyl ester’s stability under acidic conditions, enabling selective deprotection during synthesis.

Historical Development in Peptide Synthesis

The Boc group was introduced by Louis A. Carpino in the 1950s as an acid-labile alternative to the benzyloxycarbonyl (Z) group. Its adoption revolutionized peptide synthesis by enabling milder deprotection steps compared to Z, which required catalytic hydrogenation. Boc-D-Glu-OBzl emerged as a specialized derivative for D-amino acid incorporation, critical in synthesizing peptides with non-natural stereochemistry, such as in β-lactam antibiotics or cyclic peptides.

Role in Modern Organic and Bioorganic Chemistry

Boc-D-Glu-OBzl is integral to solid-phase peptide synthesis (SPPS) strategies where side-chain protection stability is paramount. Its benzyl ester moiety resists cleavage under Boc-deprotection conditions (e.g., TFA), while the Boc group is removed selectively, allowing sequential coupling. This orthogonal protection is vital for peptides containing ester or thioester linkages, which are sensitive to basic conditions.

Synthetic Routes for tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester Production

tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester represents a crucial protected amino acid derivative extensively utilized in peptide synthesis applications [1] [3]. The compound features dual protection strategies that enable selective synthetic transformations while maintaining structural integrity throughout complex synthetic sequences [7] [8].

Protection Strategies: tert-Butyloxycarbonyl and Benzyl Ester Incorporation

The synthesis of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester involves sequential protection of functional groups present in D-glutamic acid [7]. The primary amine group requires protection with the tert-butyloxycarbonyl group, while the carboxyl terminus necessitates benzyl ester formation [9] [10].

tert-Butyloxycarbonyl Protection Mechanism

The tert-butyloxycarbonyl protecting group is introduced through reaction with di-tert-butyl dicarbonate under basic conditions [9] [16]. The mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate [14] [16]. This protection strategy offers several advantages including stability under basic and nucleophilic conditions, facile introduction under mild conditions, and selective removal using trifluoroacetic acid [9] [10].

The reaction typically proceeds in aqueous or organic solvents with bases such as sodium hydroxide, sodium carbonate, or triethylamine [14] [16]. For amino acids requiring protection under anhydrous conditions, dimethylformamide or acetonitrile can be employed as solvents with 4-dimethylaminopyridine as catalyst [14] [21].

Benzyl Ester Protection Strategy

Benzyl ester formation involves esterification of the carboxylic acid group with benzyl alcohol [7] [45]. This protection provides acid stability while enabling selective removal through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [7] [47]. The benzyl ester group offers orthogonal protection compared to tert-butyloxycarbonyl, allowing independent deprotection strategies [42] [43].

The esterification reaction can be facilitated using coupling reagents such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine [48]. Alternative methods include direct esterification using niobium pentachloride as catalyst, which provides excellent yields under mild conditions [48].

Protection GroupIntroduction ReagentConditionsRemoval Method
tert-ButyloxycarbonylDi-tert-butyl dicarbonateBasic conditions, room temperatureTrifluoroacetic acid [9] [16]
Benzyl EsterBenzyl alcohol/Coupling agentsOrganic solvents, room temperatureCatalytic hydrogenolysis [7] [47]

Industrial-Scale Synthesis Optimization

Industrial production of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester requires optimization of reaction parameters to achieve high yields, purity, and cost-effectiveness [17] [18]. Key considerations include reagent selection, reaction conditions, and purification strategies suitable for large-scale manufacturing [17] [54].

Reaction Optimization Parameters

Large-scale synthesis benefits from optimized reaction conditions that maximize yield while minimizing side reactions [20] [52]. For tert-butyloxycarbonyl protection, vacuum-assisted protocols have demonstrated superior performance compared to atmospheric pressure conditions [20]. The removal of tert-butanol during protection drives the reaction toward completion, achieving quantitative conversion within reduced timeframes [20].

Temperature control represents a critical parameter in industrial synthesis [19] [52]. Reactions conducted at controlled temperatures between 0°C and 25°C minimize racemization while maintaining acceptable reaction rates [20] [43]. Extended reaction times at elevated temperatures can lead to decomposition of protecting groups and formation of undesired byproducts [20] [43].

Solvent System Selection

Industrial processes favor solvent systems that provide high solubility for reactants while facilitating product isolation [17] [18]. Dimethylformamide and acetonitrile have proven effective for large-scale tert-butyloxycarbonyl protection due to their ability to dissolve both amino acids and di-tert-butyl dicarbonate [20] [21]. These solvents also enable vacuum-assisted protocols that enhance reaction completion [20].

For benzyl ester formation, niobium-based catalytic systems offer advantages in industrial settings due to their efficiency and recyclability [48]. Stoichiometric niobium pentachloride provides excellent yields at room temperature within 2-3 hours, while grafted silica-niobium catalysts enable catalytic processes with high turnover numbers [48].

Purification and Quality Control

Industrial synthesis requires efficient purification methods that ensure consistent product quality [17] [55]. Crystallization represents the preferred purification technique for tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester due to its ability to provide high-purity material in a single step [1] [3]. The compound typically crystallizes as white to off-white powder with melting points between 96-100°C [4].

Quality control protocols involve comprehensive analytical testing including high-performance liquid chromatography for purity assessment, optical rotation measurements for enantiomeric purity confirmation, and elemental analysis for composition verification [3] [8]. These analytical methods ensure that industrial batches meet pharmaceutical-grade specifications [3] [17].

Analytical Techniques for Purity Assessment

Comprehensive characterization of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester requires multiple analytical techniques to confirm structure, purity, and stereochemical integrity [3] [8]. Modern analytical approaches combine chromatographic separation methods with spectroscopic identification techniques [24] [25].

Chromatographic Methods (High-Performance Liquid Chromatography, Thin Layer Chromatography)

Chromatographic techniques provide essential tools for purity assessment and structural confirmation of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester [3] [8]. These methods enable separation of the target compound from synthetic impurities and characterization of enantiomeric composition [24] [25].

High-Performance Liquid Chromatography Applications

High-performance liquid chromatography serves as the primary analytical method for purity determination of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester [3] [8]. Reversed-phase chromatography using octadecylsilane columns provides effective separation of the protected amino acid from related impurities [24] [25]. Mobile phases typically consist of acetonitrile-water gradients with phosphate buffers to maintain appropriate pH conditions [24].

Detection methods include ultraviolet absorption at 254 nanometers, which provides adequate sensitivity for routine purity analysis [24] [25]. For enhanced sensitivity, fluorescence detection can be employed following pre-column derivatization with reagents such as o-phthalaldehyde [25]. This approach enables detection limits in the nanogram range [25].

Chiral high-performance liquid chromatography enables determination of enantiomeric purity using specialized chiral stationary phases [25]. Cellulose-based columns with hexane-isopropanol mobile phases provide baseline separation of D- and L-enantiomers [25]. This analytical capability is essential for confirming stereochemical integrity during synthesis and storage [25].

Thin Layer Chromatography Protocols

Thin layer chromatography provides rapid qualitative analysis of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester for reaction monitoring and preliminary purity assessment [3] [26]. Silica gel plates with ethyl acetate-hexane solvent systems enable effective separation of the target compound from synthetic precursors and byproducts [26] [28].

Visualization methods include ultraviolet illumination at 254 nanometers for compounds containing aromatic chromophores [26] [28]. Chemical staining with ninhydrin reagent enables detection of amino acid derivatives through formation of colored complexes [28]. Iodine vapor provides universal detection for organic compounds through formation of charge-transfer complexes [28].

Chromatographic MethodStationary PhaseMobile PhaseDetection
Reversed-Phase High-Performance Liquid ChromatographyOctadecylsilaneAcetonitrile-Water [24]Ultraviolet 254 nanometers [24]
Chiral High-Performance Liquid ChromatographyCellulose-basedHexane-Isopropanol [25]Ultraviolet 254 nanometers [25]
Thin Layer ChromatographySilica GelEthyl Acetate-Hexane [26]Ultraviolet/Ninhydrin [28]

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods provide definitive structural characterization of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester through analysis of molecular connectivity, functional groups, and molecular mass [29] [31]. These techniques complement chromatographic analyses by confirming chemical structure and detecting structural modifications [33] [34].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy enables detailed structural elucidation of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester through analysis of chemical shifts, coupling patterns, and integration ratios [27] [29]. The spectrum exhibits characteristic signals for tert-butyl groups at approximately 1.4 parts per million as a singlet integrating for nine protons [29] [31].

Benzyl ester protons appear as complex multiplets between 5.0-5.2 parts per million for the methylene group and 7.2-7.4 parts per million for aromatic protons [29] [33]. The alpha-proton adjacent to the protected amino group typically resonates between 4.2-4.4 parts per million as a multiplet [29].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon environments [29] [33]. The carbonyl carbons of both tert-butyloxycarbonyl and benzyl ester groups resonate in the range of 155-175 parts per million, enabling confirmation of both protecting groups [31] [33].

Infrared Spectroscopy Analysis

Infrared spectroscopy identifies functional groups present in tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester through characteristic vibrational frequencies [30] [31]. The carbonyl stretching frequencies provide diagnostic information about protecting group integrity [30] [34].

The tert-butyloxycarbonyl carbonyl group exhibits stretching vibrations between 1720-1680 wavenumbers, characteristic of urethane functional groups [30] [34]. Benzyl ester carbonyl stretching appears at slightly higher frequencies, typically around 1735 wavenumbers [30]. These distinct frequencies enable monitoring of protecting group stability during synthetic transformations [30] [34].

Amide bands appear in the region of 1650-1630 wavenumbers when the compound is incorporated into peptide structures [30] [34]. The nitrogen-hydrogen stretching vibrations of the carbamate group appear as broad bands between 3400-3200 wavenumbers [31] [34].

Mass Spectrometry Identification

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural verification [32] [35]. Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratio 338, corresponding to the molecular weight plus one proton [1] [4].

Fragmentation patterns include loss of tert-butyl groups (mass loss of 57 atomic mass units) and benzyl groups (mass loss of 91 atomic mass units) [32] [35]. These characteristic fragmentations confirm the presence of both protecting groups and enable differentiation from related compounds [32].

Tandem mass spectrometry enables structural confirmation through collision-induced dissociation experiments [32] [35]. Sequential fragmentation of protecting groups provides definitive structural evidence and enables quantitative analysis in complex mixtures [35].

Spectroscopic MethodKey Diagnostic SignalsMolecular Information
Proton Nuclear Magnetic Resonance1.4 ppm (tert-butyl), 5.1 ppm (benzyl), 7.3 ppm (aromatic) [29]Protecting group confirmation [29]
Carbon-13 Nuclear Magnetic Resonance155-175 ppm (carbonyls) [31] [33]Functional group identification [33]
Infrared Spectroscopy1720 cm⁻¹ (urethane), 1735 cm⁻¹ (ester) [30] [34]Functional group analysis [34]
Mass Spectrometry338 m/z (molecular ion), fragmentation patterns [32]Molecular weight confirmation [35]

The tert-butoxycarbonyl protecting group exhibits remarkable stability under basic conditions while demonstrating predictable reactivity under acidic conditions. This differential behavior forms the foundation of its widespread utility in organic synthesis, particularly in the protection of amino groups in complex molecules such as Boc-D-Glu-OBzl.

Stability Under Basic Conditions

Under basic conditions, the Boc group demonstrates exceptional stability due to the inherent resistance of carbamate linkages to nucleophilic attack [1] [2]. The tert-butoxycarbonyl group remains intact even under strongly basic conditions (pH 12-14) for extended periods, with half-lives exceeding 24 hours [1]. This stability arises from the electron-withdrawing nature of the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and makes it resistant to nucleophilic attack by hydroxide ions [1].

The mechanism underlying this stability involves the resonance stabilization of the carbamate linkage, where the nitrogen lone pair delocalizes into the carbonyl system, creating a partial double-bond character between the nitrogen and carbonyl carbon [3]. This electronic delocalization significantly reduces the susceptibility of the carbonyl carbon to nucleophilic attack, explaining why standard basic hydrolysis conditions fail to cleave Boc groups [1] [2].

Acid-Catalyzed Deprotection Mechanism

The deprotection of Boc groups under acidic conditions proceeds through a well-characterized mechanism involving protonation of the carbonyl oxygen, followed by fragmentation to generate the tert-butyl cation [4] [5] [3]. The initial step involves protonation of the carbonyl oxygen by the acid catalyst, typically trifluoroacetic acid or hydrochloric acid, which activates the carbamate for subsequent fragmentation [5] [6].

Following protonation, the carbamate undergoes cleavage at the oxygen-tert-butyl bond, generating a tert-butyl cation and a carbamic acid intermediate [5] [3]. The tert-butyl cation is stabilized by its tertiary nature and readily eliminates to form isobutene and a proton, while the carbamic acid spontaneously decarboxylates to yield carbon dioxide and the free amine [4] [5]. This mechanism explains the rapid deprotection observed under strongly acidic conditions, with typical reaction times ranging from 5 to 30 minutes depending on the acid strength and reaction conditions [7] [6].

pH-Dependent Kinetics

The rate of Boc deprotection exhibits a strong dependence on solution pH, with deprotection rates increasing exponentially as pH decreases below 6 [7] [6]. Under weakly acidic conditions (pH 4-6), partial deprotection occurs slowly over several hours due to limited protonation of the carbonyl oxygen [6]. In contrast, under strongly acidic conditions (pH 0-2), deprotection proceeds rapidly with half-lives typically less than 30 minutes [7] [6].

The pH-rate profile demonstrates that the pKa of the protonated carbamate lies in the range of 3-4, explaining the dramatic rate enhancement observed as pH drops below this threshold [6]. This pH dependence is crucial for selective deprotection strategies, allowing for controlled removal of Boc groups in the presence of other acid-sensitive functionalities by careful pH adjustment [7] [8].

ConditionStabilityHalf-life (approximate)Mechanism
Strong Base (pH 12-14)Stable>24 hoursNo cleavage
Moderate Base (pH 9-11)Stable>24 hoursNo cleavage
Neutral (pH 6-8)Stable>24 hoursNo cleavage
Weak Acid (pH 4-6)Partially Stable2-8 hoursSlow protonation/fragmentation
Strong Acid (pH 0-2)Rapidly Cleaved<30 minutesRapid protonation/fragmentation
TFA/DCM (typical deprotection)Rapidly Cleaved (minutes)5-20 minutesAcid-catalyzed elimination
HCl/MeOH (typical deprotection)Rapidly Cleaved (minutes)10-30 minutesAcid-catalyzed elimination

Temperature Effects on Stability

Temperature significantly influences both the stability and deprotection kinetics of Boc groups [7] [9]. At elevated temperatures (>100°C), thermal deprotection can occur even in the absence of acid catalysts, proceeding through a thermal elimination mechanism [7] [9]. This thermal pathway involves direct elimination of isobutene from the tert-butyl group, followed by decarboxylation of the resulting carbamic acid [7].

Recent studies have demonstrated that thermal deprotection in flow systems using trifluoroethanol as solvent can achieve selective removal of Boc groups at temperatures between 150-240°C [7]. The efficiency of thermal deprotection follows the order: aromatic amines > aliphatic secondary amines > aliphatic primary amines, reflecting the relative stability of the corresponding ammonium intermediates [7].

Benzyl Ester Cleavage: Hydrogenolysis vs. Acidolytic Methods

Benzyl esters, such as the benzyl ester functionality in Boc-D-Glu-OBzl, can be removed through several distinct mechanistic pathways, with hydrogenolysis and acidolytic methods representing the most widely employed approaches. Each method exhibits unique mechanistic features, selectivity patterns, and practical considerations that influence their application in synthetic chemistry.

Hydrogenolysis Mechanism

Catalytic hydrogenolysis represents the most commonly employed method for benzyl ester deprotection, proceeding through heterogeneous catalysis on palladium surfaces [10] [11] [12]. The mechanism involves initial coordination of the benzyl ester substrate to the palladium catalyst surface, followed by oxidative addition of the benzyl-oxygen bond [10] [12]. This process generates a palladium-benzyl intermediate and a carboxylate species bound to the catalyst surface [12].

Subsequent hydrogen addition to the palladium-benzyl intermediate results in formation of toluene and regeneration of the active catalyst site [10] [12]. The carboxylic acid product is released from the catalyst surface through protonation, completing the catalytic cycle [12]. This mechanism explains the high selectivity observed for benzyl esters over alkyl esters, as the benzyl-oxygen bond is significantly weaker than aliphatic carbon-oxygen bonds due to resonance stabilization of the benzyl intermediate [10] [13].

Transfer hydrogenation provides an alternative to direct hydrogenolysis, utilizing hydrogen donors such as 1,4-cyclohexadiene or formic acid instead of molecular hydrogen [10] [13]. This approach offers enhanced safety by avoiding the handling of hydrogen gas while maintaining similar mechanistic pathways and selectivity profiles [10]. The transfer hydrogenation mechanism involves hydrogen transfer from the donor molecule to the palladium catalyst, followed by the same oxidative addition and reductive elimination sequence observed in direct hydrogenolysis [10] [13].

Acidolytic Deprotection Mechanisms

Acidolytic cleavage of benzyl esters proceeds through carbocation chemistry, involving protonation of the ester oxygen followed by heterolytic cleavage of the benzyl-oxygen bond [14] [15]. The initial step involves protonation of the carbonyl oxygen by the acid catalyst, typically trifluoroacetic acid, which activates the ester for subsequent fragmentation [14]. This protonation increases the electrophilicity of the carbonyl carbon and facilitates cleavage of the benzyl-oxygen bond [14] [15].

The subsequent fragmentation generates a benzyl cation and a carboxylic acid [14] [15]. The benzyl cation is stabilized through resonance with the aromatic ring system, making this pathway thermodynamically favorable compared to the formation of primary alkyl cations from alkyl esters [14]. The benzyl cation can undergo various reactions, including elimination to form styrene derivatives, nucleophilic capture by solvent or additives, or rearrangement reactions [14] [15].

Lewis acid-mediated deprotection follows a similar mechanistic pathway but involves coordination of the Lewis acid to the carbonyl oxygen rather than protonation [16] [17]. Tin tetrachloride has emerged as a particularly selective reagent for benzyl ester cleavage, exhibiting remarkable selectivity for benzyl esters over benzyl ethers and other benzyl-protected functionalities [16]. The mechanism involves pre-coordination of tin to the oxygen atoms of the benzyl ester, facilitating delivery of chloride to the electrophilic benzylic position [16].

Comparative Selectivity and Efficiency

The selectivity profiles of hydrogenolysis and acidolytic methods differ significantly, influencing their choice for specific synthetic applications [10] [16]. Hydrogenolysis exhibits high selectivity for benzyl esters over alkyl esters, with typical selectivity ratios exceeding 100:1 under standard conditions [10] [13]. This selectivity arises from the preferential coordination and activation of benzylic carbon-heteroatom bonds on palladium surfaces compared to aliphatic bonds [10].

However, hydrogenolysis suffers from limitations including potential catalyst poisoning by sulfur, nitrogen, or phosphorus-containing compounds, and the concurrent reduction of alkenes, alkynes, and other reducible functionalities [10] [12]. Additionally, the reaction requires specialized equipment for hydrogen handling and can be challenging to scale for large-scale applications [12].

Acidolytic methods offer different selectivity patterns, with the ability to discriminate between various benzyl-protected functionalities [14] [16]. For example, tin tetrachloride demonstrates exceptional selectivity for benzyl esters and carbamates over benzyl ethers, providing opportunities for orthogonal deprotection strategies [16]. However, acidolytic methods are more prone to side reactions involving carbocation intermediates, requiring careful optimization of reaction conditions and the use of appropriate scavengers [14] [15].

MethodReaction TimeTemperature (°C)SelectivityCommon Side ReactionsTypical Yield (%)
Catalytic Hydrogenolysis (Pd/C, H2)2-8 hours25-60High for benzyl vs alkylAlkene reduction, catalyst poisoning85-98
Transfer Hydrogenation (Pd/C, cyclohexadiene)0.5-4 hours25-80High for benzyl vs alkylAlkene reduction80-95
Acidolysis (TFA/anisole)1-6 hours0-25ModerateCarbocation side reactions70-90
Lewis Acid (AlCl3/anisole)2-12 hours0-25LowMultiple deprotections60-85
Base Hydrolysis (LiOH/H2O)4-24 hours0-25Non-selectiveEster hydrolysis80-95
TMSOTf/triethylsilane1-3 hours0-25HighCarbocation trapping85-95
Electrochemical reduction1-4 hours25HighOver-reduction75-90

Mechanistic Considerations for Boc-D-Glu-OBzl

For Boc-D-Glu-OBzl specifically, the choice between hydrogenolysis and acidolytic deprotection must consider the presence of both Boc and benzyl ester protecting groups [18] [19]. Since both groups are acid-labile, acidolytic conditions would result in simultaneous deprotection of both functionalities [20]. This lack of orthogonality necessitates the use of hydrogenolysis for selective benzyl ester removal while preserving the Boc group [20].

Alternatively, sequential deprotection strategies can be employed, utilizing mild acidic conditions to selectively remove the Boc group first, followed by hydrogenolysis to cleave the benzyl ester [20]. This approach requires careful optimization of acid concentration and reaction time to achieve selective Boc deprotection without affecting the benzyl ester [20].

Side Reaction Mitigation in Deprotection Processes

Deprotection reactions, particularly those involving acid-labile protecting groups like Boc and benzyl esters, are susceptible to various side reactions that can reduce yields and complicate purification. Understanding and mitigating these side reactions is crucial for successful synthetic applications, especially when dealing with complex molecules like Boc-D-Glu-OBzl.

Carbocation-Mediated Side Reactions

The most significant class of side reactions in acid-catalyzed deprotection involves carbocation intermediates generated during the cleavage process [14] [21] [15]. During Boc deprotection, the tert-butyl cation formed upon fragmentation can alkylate nucleophilic sites within the molecule or react with other functional groups [14] [21]. Similarly, benzyl ester cleavage under acidic conditions generates benzyl cations that can participate in electrophilic aromatic substitution, rearrangement reactions, or nucleophilic capture by unintended targets [14] [15].

Methionine residues are particularly susceptible to alkylation by tert-butyl cations, forming stable sulfonium salts that require additional treatment for regeneration of the native amino acid [21]. Tryptophan residues can undergo alkylation at the indole nitrogen or carbon positions, leading to complex mixtures of products [14] [21]. Additionally, tyrosine residues may experience alkylation at the phenolic hydroxyl group or undergo electrophilic aromatic substitution [14].

The formation of these side products can be monitored through various analytical techniques, including high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy [22] [21]. The extent of side reactions typically correlates with reaction time, temperature, and acid concentration, emphasizing the importance of optimizing these parameters for specific substrates [21].

Carbocation Scavenger Strategies

The most effective strategy for mitigating carbocation-mediated side reactions involves the use of carbocation scavengers - nucleophilic additives that preferentially react with carbocation intermediates [14] [21] [15]. These scavengers compete with sensitive functional groups for reaction with electrophilic species, thereby reducing unwanted alkylation and substitution reactions [14].

Anisole represents one of the earliest and most widely used carbocation scavengers, functioning through electrophilic aromatic substitution to capture tert-butyl and benzyl cations [14] [21]. However, anisole exhibits moderate effectiveness and can itself participate in side reactions under prolonged reaction conditions [21]. Thioanisole provides enhanced scavenging efficiency due to the increased nucleophilicity of sulfur compared to oxygen, making it more effective at capturing electrophilic intermediates [14] [23].

Silane-based scavengers, particularly triethylsilane and triisopropylsilane, have emerged as highly effective alternatives [14] [24] [15]. These reagents function as hydride donors, reducing carbocations to the corresponding hydrocarbons [14] [15]. Triethylsilane demonstrates exceptional effectiveness but can reduce aromatic systems, particularly tryptophan indole rings, under certain conditions [24]. Triisopropylsilane provides a more sterically hindered alternative that reduces aromatic reduction while maintaining high scavenging efficiency [24].

Dithiol compounds, such as ethanedithiol, offer very high scavenging efficiency through thiol nucleophilicity [21]. However, their use is often limited by strong odors and potential toxicity concerns [21]. Water can also function as a scavenger through nucleophilic attack on carbocations, but its effectiveness is generally lower than other options [21].

ScavengerMechanismEffectivenessTypical Concentration (% v/v)Side EffectsStability
AnisoleElectrophilic aromatic substitutionModerate5-10Aromatic substitution productsHigh
ThioanisoleSulfur nucleophilic attackHigh2.5-10Sulfur incorporationHigh
Triethylsilane (TES)Hydride donationVery High1-5Reduction of aromatics (Trp)Moderate
Triisopropylsilane (TIS)Hydride donationHigh2-10Less aromatic reductionHigh
Ethanedithiol (EDT)Thiol nucleophilic attackVery High2.5-5Strong odor, toxicityModerate
Dimethyl sulfideSulfur nucleophilic attackModerate5-10Oxidation to sulfoxideLow (oxidizes)
WaterNucleophilic attackLow2.5-5Hydrolysis side reactionsHigh
PhenolElectrophilic aromatic substitutionModerate5-10Phenolic substitutionHigh

Optimization of Reaction Conditions

Beyond scavenger selection, careful optimization of reaction conditions significantly impacts side reaction formation [7] [21]. Lowering the concentration of trifluoroacetic acid from 95% to 75% can substantially reduce side reactions while maintaining adequate deprotection rates [25]. This approach extends reaction times but provides better control over side product formation [25].

Temperature control represents another critical parameter, with lower temperatures generally favoring cleaner reactions at the expense of longer reaction times [7] [21]. For thermally sensitive substrates, maintaining reactions at 0°C or using ice-bath cooling can significantly reduce side reactions [21]. However, this must be balanced against the need for reasonable reaction rates [7].

The use of multiple scavengers in combination often provides superior results compared to single scavenger systems [25] [21]. For example, combinations of triisopropylsilane with thioanisole and dimethyl sulfide have shown enhanced effectiveness in preventing cysteine S-tert-butylation during peptide deprotection [25]. These mixed scavenger systems can address multiple reaction pathways simultaneously [25].

Substrate-Specific Considerations

For Boc-D-Glu-OBzl, specific considerations include the potential for aspartimide formation from the glutamic acid side chain under acidic conditions [26]. This cyclization reaction can be suppressed through the addition of hydroxybenzotriazole to the deprotection solution or by maintaining lower reaction temperatures [26]. The presence of the D-configuration may also influence the kinetics of side reactions compared to the L-isomer [27].

The benzyl ester functionality requires particular attention during acidolytic deprotection, as benzyl cations can participate in Friedel-Crafts-type reactions or undergo rearrangement [14]. The use of appropriate scavengers becomes especially important when both protecting groups are removed simultaneously [14] [15].

XLogP3

2.2

Dates

Last modified: 08-15-2023

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